Cas no 236102-72-0 (2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid)
![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/236102-72-0x500.png)
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
- [1,1'-Biphenyl]-3-carboxylicacid, 2'-nitro-
- 2-Nitrobiphenyl-3-carboxylic acid
- 3-(2-NITROPHENYL)BENZOIC ACID
- 2'-Nitrobiphenyl-3-carboxylic acid
- 2'-Nitro-[1,1'-biphenyl]-3-carboxylicacid
- AB92605
- BS-22942
- DTXSID30680718
- A878188
- MFCD00834942
- 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid
- CS-0208571
- 236102-72-0
- AKOS015833475
- DB-365206
- AB-016/30038054
-
- MDL: MFCD00834942
- Inchi: InChI=1S/C13H9NO4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,15,16)
- InChI Key: MIVOQZYLGZRQHP-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 243.05300
- Monoisotopic Mass: 243.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 83.1A^2
Experimental Properties
- PSA: 83.12000
- LogP: 3.48320
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid Security Information
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019109022-10g |
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid |
236102-72-0 | 95% | 10g |
$581.40 | 2023-09-02 | |
abcr | AB272086-5 g |
2'-Nitrobiphenyl-3-carboxylic acid; 95% |
236102-72-0 | 5 g |
€654.00 | 2023-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N21440-1g |
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid |
236102-72-0 | 97% | 1g |
¥1119.0 | 2024-07-19 | |
Crysdot LLC | CD12093194-5g |
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid |
236102-72-0 | 95+% | 5g |
$339 | 2024-07-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N21440-0.5g |
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid |
236102-72-0 | 97% | 0.5g |
¥699.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N21440-5g |
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid |
236102-72-0 | 97% | 5g |
¥2134.0 | 2024-07-19 | |
Advanced ChemBlocks | P39481-1G |
2'-Nitrobiphenyl-3-carboxylic acid |
236102-72-0 | 95% | 1G |
$165 | 2023-04-13 | |
Advanced ChemBlocks | P39481-5G |
2'-Nitrobiphenyl-3-carboxylic acid |
236102-72-0 | 95% | 5G |
$460 | 2023-09-15 | |
A2B Chem LLC | AB62807-1g |
2'-Nitrobiphenyl-3-carboxylic acid |
236102-72-0 | 97% | 1g |
$142.00 | 2024-04-20 | |
Crysdot LLC | CD12093194-10g |
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid |
236102-72-0 | 95+% | 10g |
$564 | 2024-07-24 |
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid Related Literature
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
Additional information on 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Professional Introduction to 2'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid (CAS No. 236102-72-0)
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, with the chemical formula C13H9NO4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number CAS No. 236102-72-0, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry.
The molecular structure of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid consists of a biphenyl core substituted with a nitro group at the 2-position and a carboxylic acid group at the 3-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for the development of novel pharmaceutical agents. The nitro group, in particular, is known for its ability to influence the reactivity and biological activity of adjacent functional groups, which has been leveraged in various synthetic strategies.
In recent years, there has been growing interest in exploring the pharmacological potential of biphenyl derivatives. The nitro-substituted biphenyl scaffold has shown promise in several areas of drug discovery, including the development of anti-inflammatory, anticancer, and antimicrobial agents. Studies have demonstrated that the presence of the nitro group can enhance the binding affinity of small molecules to biological targets, thereby improving their therapeutic efficacy.
One of the most compelling aspects of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is its versatility as a building block in synthetic chemistry. Researchers have utilized this compound to construct more complex molecules with tailored biological activities. For instance, it has been employed in the synthesis of kinase inhibitors, which are crucial for treating various types of cancer. The carboxylic acid moiety provides a site for further functionalization, allowing chemists to introduce additional groups that can modulate the pharmacokinetic properties of the final product.
The nitro group in 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid also plays a critical role in its reactivity. Nitro compounds are known for their ability to undergo reduction to form aniline derivatives, which are widely used in pharmaceuticals and agrochemicals. This transformation can be achieved using various reducing agents, such as iron powder or catalytic hydrogenation. The resulting aniline derivatives can then be further modified to produce compounds with enhanced biological activity.
Recent advancements in computational chemistry have facilitated the design of novel derivatives of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. Molecular modeling techniques have been used to predict the binding modes of this compound with target enzymes and receptors. These predictions have guided synthetic efforts toward optimizing potency and selectivity. By leveraging computational tools, researchers can accelerate the discovery process and identify promising candidates for further experimental validation.
The synthesis of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. One common approach involves the nitration of biphenyl followed by carboxylation at the desired position. Advances in catalytic methods have improved the efficiency and scalability of these reactions, making it feasible to produce large quantities of the compound for research purposes.
In addition to its pharmaceutical applications, 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid has found utility in materials science. Its rigid biphenyl core makes it a suitable candidate for designing liquid crystals and organic semiconductors. These materials are used in various electronic devices, including displays and solar cells. The nitro group contributes to the electron-withdrawing properties of the molecule, which can influence charge transport characteristics.
The safety profile of 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is another important consideration in its application. While nitro compounds can pose certain hazards under specific conditions, proper handling protocols ensure their safe use in laboratory settings. Researchers adhere to stringent guidelines to minimize risks associated with chemical reactions and storage.
The future prospects for 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid are promising given its diverse applications and structural flexibility. Ongoing research aims to explore new synthetic pathways and expand its utility in drug discovery and materials science. Collaborative efforts between chemists and biologists will likely yield innovative applications that further highlight the importance of this compound.
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